Cas no 272-16-2 (1,2-Benzisothiazole)

1,2-Benzisothiazole structure
1,2-Benzisothiazole structure
商品名:1,2-Benzisothiazole
CAS番号:272-16-2
MF:C7H5NS
メガワット:135.1863
MDL:MFCD00270827
CID:275346

1,2-Benzisothiazole 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisothiazole
    • 1,2-benzothiazole
    • 1-Thia-2-azaindene
    • benzisothiazole
    • Benzisothiazole-1,2
    • Benzo[d]isothiazole
    • MDL: MFCD00270827
    • インチ: InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
    • InChIKey: CSNIZNHTOVFARY-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=CC=CC=2C=N1

計算された属性

  • せいみつぶんしりょう: 135.01435

じっけんとくせい

  • 密度みつど: 1.1834 (rough estimate)
  • ゆうかいてん: 38°C
  • ふってん: 220°C (rough estimate)
  • 屈折率: 1.5500 (estimate)
  • PSA: 12.89

1,2-Benzisothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD458105-1g
Benzo[d]isothiazole
272-16-2 97%
1g
¥2947.0 2022-03-01
Alichem
A059003755-5g
Benzo[d]isothiazole
272-16-2 97%
5g
$1326.15 2023-09-02
Chemenu
CM515996-100mg
Benzo[d]isothiazole
272-16-2 97%
100mg
$118 2024-07-28
Alichem
A059003755-1g
Benzo[d]isothiazole
272-16-2 97%
1g
$433.63 2023-09-02
Ambeed
A226771-250mg
Benzo[d]isothiazole
272-16-2 97%
250mg
$224.0 2025-02-21
Aaron
AR00BIIQ-250mg
9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene
272-16-2 97%
250mg
$191.00 2025-02-11
Aaron
AR00BIIQ-1g
9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene
272-16-2 97%
1g
$479.00 2025-02-11
eNovation Chemicals LLC
D374123-1g
BENZO[D]ISOTHIAZOLE
272-16-2 95%
1g
$690 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ193-1g
1,2-benzothiazole
272-16-2 95%
1g
¥3238.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ193-10g
1,2-benzothiazole
272-16-2 95%
10g
¥18928.0 2024-04-20

1,2-Benzisothiazole 関連文献

1,2-Benzisothiazoleに関する追加情報

1,2-Benzisothiazole: A Comprehensive Overview

The compound with CAS No. 272-16-2, commonly referred to as 1,2-Benzisothiazole, is a heterocyclic aromatic compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which consists of a benzene ring fused with an isothiazole ring. The isothiazole moiety, containing sulfur and nitrogen atoms, imparts distinctive chemical properties to the molecule, making it versatile for applications in material science, pharmacology, and organic synthesis.

Recent advancements in the synthesis of 1,2-Benzisothiazole have focused on developing more efficient and environmentally friendly methods. Traditional synthesis routes often involve the reaction of thiophene derivatives with diazonium salts or other nitrogen sources. However, researchers have now explored alternative approaches using transition metal catalysts and microwave-assisted reactions to enhance yield and reduce reaction time. These innovations not only improve the scalability of production but also align with the growing demand for sustainable chemical processes.

The physical and chemical properties of 1,2-Benzisothiazole make it an attractive candidate for various applications. Its high thermal stability and resistance to oxidation have made it a valuable component in high-performance materials such as polymers and coatings. Additionally, the compound exhibits excellent electrical properties, which have been leveraged in the development of advanced electronic devices. Recent studies have demonstrated its potential as a building block for organic semiconductors, where its electronic characteristics contribute to improved device performance.

In the field of pharmacology, 1,2-Benzisothiazole has shown promising bioactivity in preclinical models. Researchers have investigated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, studies have explored its antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. The compound's unique structure allows for further functionalization, enabling the design of derivatives with enhanced therapeutic efficacy.

The environmental impact of 1,2-Benzisothiazole has also been a topic of recent research. While the compound itself is not classified as hazardous under standard conditions, its degradation pathways and ecological fate are being studied to ensure safe handling and disposal practices. Emerging findings suggest that it undergoes biodegradation under specific environmental conditions, reducing its persistence in ecosystems.

In conclusion, 1,2-Benzisothiazole (CAS No. 272-16-2) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its structural uniqueness and favorable properties continue to drive innovative research and development efforts. As advancements in synthesis techniques and application areas unfold, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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Amadis Chemical Company Limited
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清らかである:99%/99%/99%
はかる:5g/1g/250mg
価格 ($):1585.0/454.0/184.0